![molecular formula C14H21N3 B14592952 {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile CAS No. 61600-17-7](/img/structure/B14592952.png)
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile is a chemical compound known for its unique structure and properties. It contains a tertiary amine and two nitrile groups, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves the reaction of appropriate amines with acrylonitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and corresponding reduced forms.
Substitution: Substituted nitrile derivatives.
科学的研究の応用
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
Propanedinitrile derivatives: Compounds with similar nitrile groups.
Tertiary amines: Compounds with similar amine structures.
Uniqueness
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile is unique due to its specific combination of nitrile and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.
特性
CAS番号 |
61600-17-7 |
|---|---|
分子式 |
C14H21N3 |
分子量 |
231.34 g/mol |
IUPAC名 |
2-[3-[bis(2-methylpropyl)amino]prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H21N3/c1-12(2)10-17(11-13(3)4)7-5-6-14(8-15)9-16/h5-7,12-13H,10-11H2,1-4H3 |
InChIキー |
GTCRKWLPDSXBDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC(C)C)C=CC=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)
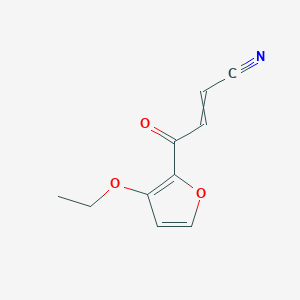
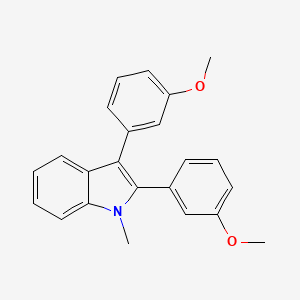
![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)
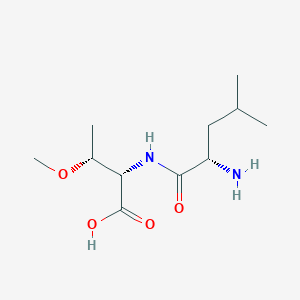
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)

![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)
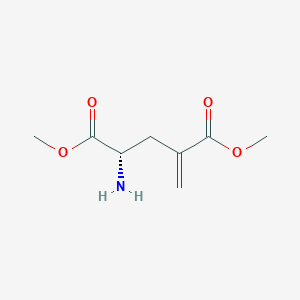
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
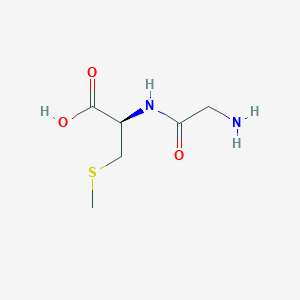
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)
